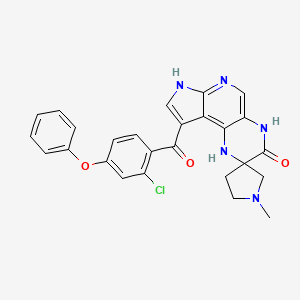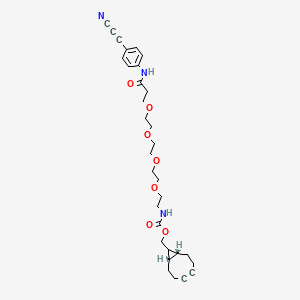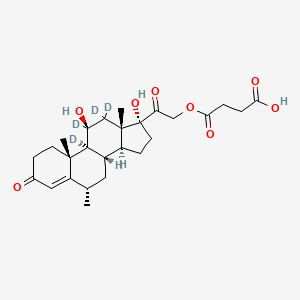
Fmoc-Tyr(3-F,tBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Tyr(3-F,tBu)-OH is a derivative of tyrosine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (tBu) protecting group at the hydroxyl group. The 3-fluoro (3-F) substitution on the aromatic ring of tyrosine adds unique properties to this compound. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3-F,tBu)-OH typically involves several steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Fluorination: The aromatic ring of the protected tyrosine is then fluorinated at the 3-position. This can be done using a fluorinating agent like Selectfluor.
Protection of the Hydroxyl Group: The hydroxyl group of the fluorinated tyrosine is protected using tert-butyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of tyrosine are reacted with Fmoc-Cl and tert-butyl chloride under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反应分析
Types of Reactions
Fmoc-Tyr(3-F,tBu)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, and the tert-butyl group can be removed using acidic conditions.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like HBTU or DIC.
Substitution Reactions: The 3-fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl removal.
Coupling: HBTU, DIC, or EDC as coupling agents.
Substitution: Nucleophiles like amines or thiols for aromatic substitution.
Major Products
Deprotected Tyrosine: Removal of protecting groups yields tyrosine derivatives.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
科学研究应用
Chemistry
Fmoc-Tyr(3-F,tBu)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal choice for SPPS.
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions. The 3-fluoro substitution can provide insights into the role of tyrosine residues in biological systems.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its unique properties can enhance the stability and bioavailability of therapeutic peptides.
Industry
In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides.
作用机制
The mechanism of action of Fmoc-Tyr(3-F,tBu)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group. The 3-fluoro substitution can influence the electronic properties of the aromatic ring, affecting the reactivity and interactions of the tyrosine residue.
相似化合物的比较
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar but lacks the 3-fluoro substitution.
Fmoc-Tyr(3-Cl,tBu)-OH: Similar but has a chlorine substitution instead of fluorine.
Fmoc-Tyr(3-Br,tBu)-OH: Similar but has a bromine substitution instead of fluorine.
Uniqueness
Fmoc-Tyr(3-F,tBu)-OH is unique due to the presence of the 3-fluoro substitution, which can significantly alter the electronic properties and reactivity of the tyrosine residue. This makes it a valuable tool in peptide synthesis and research.
属性
分子式 |
C28H28FNO5 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H28FNO5/c1-28(2,3)35-25-13-12-17(14-23(25)29)15-24(26(31)32)30-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24H,15-16H2,1-3H3,(H,30,33)(H,31,32)/t24-/m0/s1 |
InChI 键 |
ZLZOTVKOIDTAHM-DEOSSOPVSA-N |
手性 SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
规范 SMILES |
CC(C)(C)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


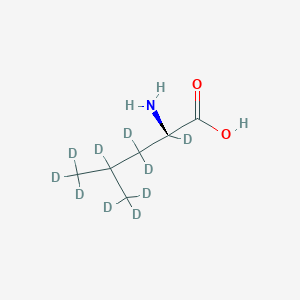
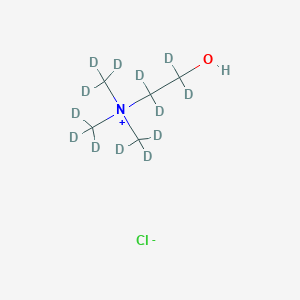


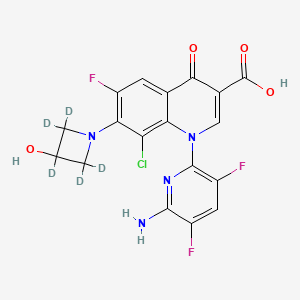
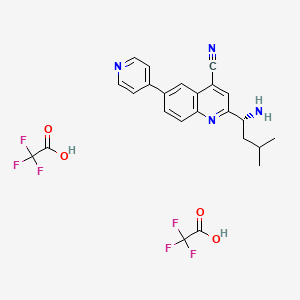
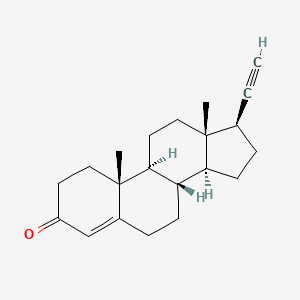
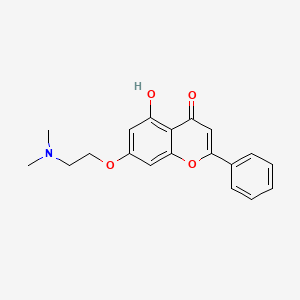
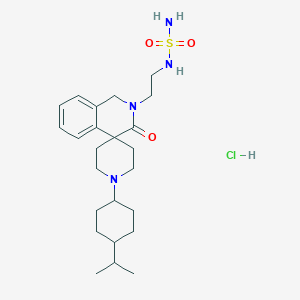
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

